molecular formula C16H14F2N2O3S B3014181 2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896315-38-1

2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B3014181
CAS No.: 896315-38-1
M. Wt: 352.36
InChI Key: ONSXGUUMXGOEGZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms, a pyrrolidinone ring, and a benzenesulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated aromatic compound reacts with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms or other substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the pyrrolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide
  • 2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to molecular targets and increases its potential for therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-11-5-7-13(8-6-11)20-10-12(9-16(20)21)19-24(22,23)15-4-2-1-3-14(15)18/h1-8,12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSXGUUMXGOEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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